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molecular formula C8H14N2O2S B2490128 N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide CAS No. 1380656-56-3

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide

Cat. No. B2490128
M. Wt: 202.27
InChI Key: IJHQPIWMCKRZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507683B2

Procedure details

To a yellow solution of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1 g, 5.71 mmol) in CH2Cl2 (20 ml) in a 100 round-bottomed flask was added titanium tetraethoxide (0.651 g, 2.85 mmol) and the reaction mixture stirred for 10 min. TMSCN (1.530 ml, 11.41 mmol) was then added, and the resulting reaction mixture stirred at r.t. for overnight. The reaction mixture was poured into saturated brine solution, and then the suspension was filtered through a pad of Celite. The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×25 ml). The combined organic solution was washed with saturated brine solution, dried over Na2SO4, filtered and concentrated. The crude product was purified over neutral alumina column using 4% methanol in dichloromethane as eluent. Desired fractions were collected and concentrated to give the titled product as colorless oil (0.9 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
titanium tetraethoxide
Quantity
0.651 g
Type
catalyst
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:5]([N:7]=[C:8]1[CH2:11][O:10][CH2:9]1)=[O:6])([CH3:4])[CH3:3].[Si]([C:16]#[N:17])(C)(C)C>C(Cl)Cl.[Cl-].[Na+].O.[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:16]([C:8]1([NH:7][S:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH2:11][O:10][CH2:9]1)#[N:17] |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1COC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
titanium tetraethoxide
Quantity
0.651 g
Type
catalyst
Smiles
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
Step Two
Name
Quantity
1.53 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirred at r.t. for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined organic solution was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified over neutral alumina column
CUSTOM
Type
CUSTOM
Details
Desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1(COC1)NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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